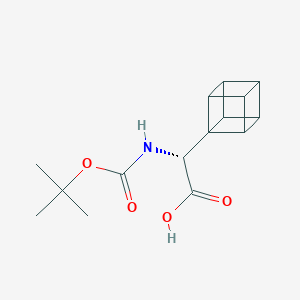
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid is a compound that features a cubane structure, which is a highly strained, cubic-shaped hydrocarbon The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the acetic acid moiety: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds to introduce the acetic acid functionality.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid can undergo several types of chemical reactions, including:
Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and reduction: The cubane core can be subjected to oxidation or reduction, although these reactions are less common due to the stability of the cubane structure.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form amides or other derivatives through further reactions.
Aplicaciones Científicas De Investigación
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing the cubane structure.
Biology and Medicine: The unique structural properties of cubane derivatives make them potential candidates for drug development, particularly as scaffolds for designing new pharmaceuticals.
Industry: While specific industrial applications are limited, the compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid depends on its specific application. In drug development, the cubane structure can interact with biological targets through hydrophobic interactions and steric effects. The Boc-protected amine can be deprotected to reveal a reactive amine group, which can then form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(tert-butoxycarbonylamino)-5-hexenoic acid: This compound also features a Boc-protected amine but has a different carbon backbone.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in their core structures.
Uniqueness
The uniqueness of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid lies in its cubane core, which imparts distinct structural and chemical properties. The cubane structure is highly strained and rigid, making it an interesting scaffold for various applications.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
(2R)-2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m0/s1 |
Clave InChI |
HRTDBFFFLMHCJS-BFCFRCCOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C3C4C1C5C4C3C25 |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


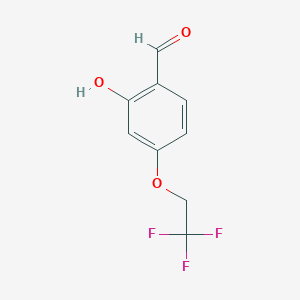
![17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12276962.png)
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine](/img/structure/B12276965.png)
![7-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B12276982.png)
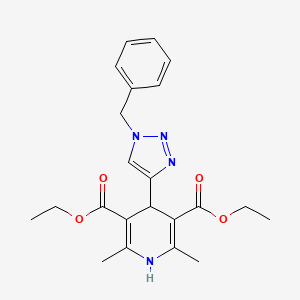

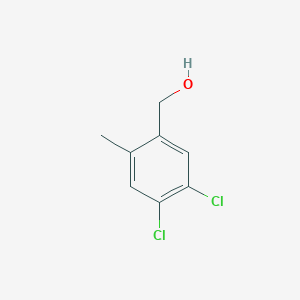
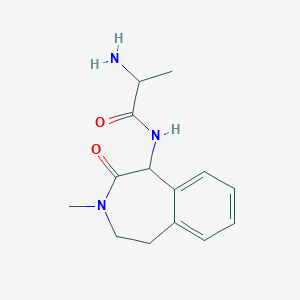
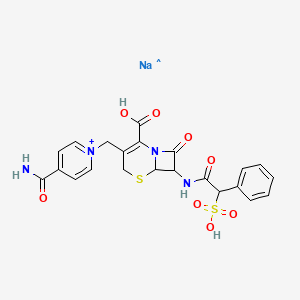
![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12277009.png)


![[5-(2-acetamido-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12277027.png)

